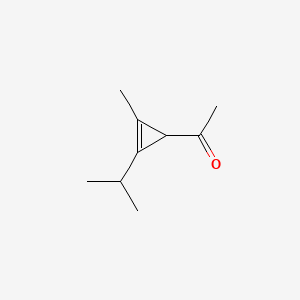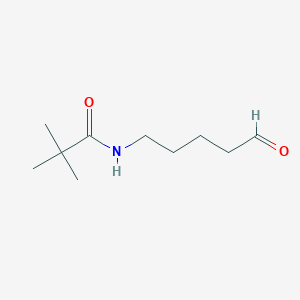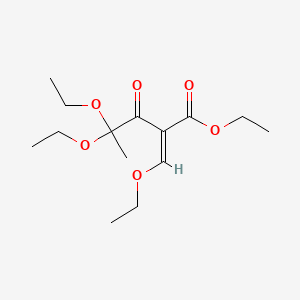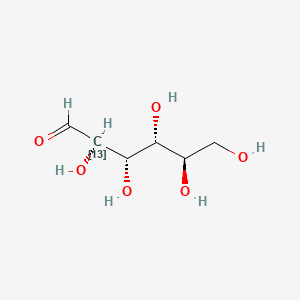
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone is an organic compound characterized by a cyclopropene ring substituted with a methyl group and an isopropyl group
Méthodes De Préparation
The synthesis of 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-propan-2-ylcycloprop-2-en-1-ol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents like lithium aluminum hydride can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclopropene derivatives.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, which may be catalyzed by specific enzymes, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone include other cyclopropene derivatives such as 1-(3-methyl-2-quinoxalinyl)ethanone and 1-(2-methyl-1-cyclopenten-1-yl)ethanone . These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(2-methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-5(2)8-6(3)9(8)7(4)10/h5,9H,1-4H3 |
Clé InChI |
NYRLNKBOVQHLLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1C(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)








![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)


